saikosaponin B1

Description

Overview of Triterpenoid (B12794562) Saponins (B1172615) within Medicinal Plant Research

Triterpenoid saponins are a major class of naturally occurring glycosides found extensively in the plant kingdom. Structurally, they consist of a triterpene aglycone (a non-sugar part with a 30-carbon skeleton) linked to one or more sugar moieties through a glycosidic bond. medcraveonline.comresearchgate.net This combination of lipophilic aglycone and hydrophilic sugar residues gives saponins their characteristic soap-like foaming property when shaken in aqueous solutions. medcraveonline.com

Research into triterpenoid saponins from medicinal plants has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, cytotoxic, and immunomodulatory effects. medcraveonline.comscispace.comnih.gov Their diverse pharmacological properties have positioned them as promising candidates for drug discovery and development. The biosynthesis of triterpenoid saponins in plants is a complex process involving the cyclization of 2,3-oxidosqualene (B107256), followed by various enzymatic modifications such as oxidation, substitution, and glycosylation. nih.govcjnmcpu.com Understanding the biosynthesis and structural diversity of these compounds is a key area of academic investigation.

The Context of Saikosaponin B1 within Bupleurum Species

Bupleurum species, belonging to the Apiaceae family, are well-known for their production of triterpenoid saponins, specifically the saikosaponins. mdpi.commdpi.com Radix Bupleuri, derived from the dried roots of species such as Bupleurum chinense and Bupleurum scorzonerifolium, is a prominent traditional Chinese medicine. researchgate.netthieme-connect.deimrpress.com Saikosaponins are considered the major bioactive compounds responsible for the pharmacological effects of Radix Bupleuri. researchgate.netimrpress.commdpi.com

Contemporary Academic Interest in Saikosaponins as Bioactive Compounds

Contemporary academic interest in saikosaponins stems from the growing body of research highlighting their diverse and potent biological activities. Studies have demonstrated that saikosaponins, including this compound, exhibit anti-inflammatory, antitumor, antiviral, and hepatoprotective effects, among others. researchgate.netmedchemexpress.comresearchgate.netresearchgate.netnih.govnih.gov This has led to extensive in vitro and in vivo investigations into their underlying mechanisms of action.

Researchers are actively exploring the potential of saikosaponins for various therapeutic applications. For instance, this compound has been investigated for its effects on liver fibrosis and its anti-cancer activities, particularly in the context of medulloblastoma where it has shown inhibition of the Hedgehog signaling pathway. medchemexpress.comresearchgate.net The academic community is also focused on the isolation, structural elucidation, and quantitative analysis of saikosaponins from different Bupleurum species and geographical locations, recognizing that the composition and content of these compounds can vary and influence biological activity. thieme-connect.defrontiersin.org The complexity of saikosaponin structures and the presence of various isomers necessitate advanced analytical techniques for their comprehensive study. frontiersin.org

Detailed research findings on this compound and other saikosaponins are often presented in academic literature, including data on their effects in cellular and animal models and their interactions with specific molecular targets.

Here is a table summarizing some research findings related to this compound:

| Activity/Target | Model/Assay | Key Finding | Source |

| Hedgehog (Hh) signaling pathway | Shh Light II cells (transfected) | Inhibits GLI-luciferase activity (IC₅₀ = 241.8 nM) medchemexpress.com | medchemexpress.com |

| Hedgehog (Hh) signaling pathway | Shh Light II cells (SAG-induced) | Prevents increased Gli1 mRNA expression (IC₅₀ = 3.64 μM) medchemexpress.com | medchemexpress.com |

| SMO (Smoothened) | In vitro/In vivo | Targets and inhibits SMO medchemexpress.comresearchgate.netcenmed.com | medchemexpress.comresearchgate.netcenmed.com |

| Liver Fibrosis | CCl₄-induced liver fibrotic mice | Attenuates fibrosis histopathological characteristics (10 mg/kg, s.c., twice a week for 4 weeks) medchemexpress.com | medchemexpress.com |

| Liver Fibrosis | CCl₄-induced liver fibrosis STAT3 knockout mice | Failed to further reduce fibrosis, suggesting STAT3 knockdown abrogates effect (20 mg/kg, i.p., 4 weeks) medchemexpress.com | medchemexpress.com |

| HSC activation biomarkers | In vitro (TGF-β1 induced) | Decreases expression (1-10 μM, 0-24 h) medchemexpress.com | medchemexpress.com |

| Medulloblastoma (MB) tumor growth | Allograft mice | Significantly inhibits tumor growth (30 mg/kg, i.p.) researchgate.net | researchgate.net |

| DAOY cell proliferation | In vitro (72 h) | Significantly inhibits proliferation (10 nM-10 μM) medchemexpress.com | medchemexpress.com |

| 5-HT₂C receptor | In vitro | Agonist (EC₅₀ = 147.41 μM) medchemexpress.com | medchemexpress.com |

| Pulmonary Edema | LPS-induced ALI mice | Inhibits (2.5-10 mg/kg, i.p., once per day for 7 days) medchemexpress.com | medchemexpress.com |

This table summarizes some of the reported biological activities and targets of this compound based on the provided search results.

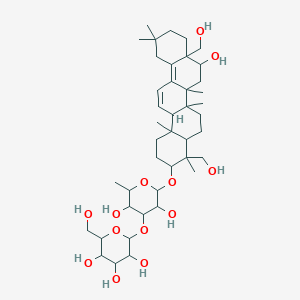

Structure

2D Structure

Properties

IUPAC Name |

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Saikosaponin B1 Research

Extraction and Sample Preparation Techniques for Saikosaponin B1

Extracting this compound from plant material is the initial critical step in its analysis. The efficiency and selectivity of this process directly impact the purity and yield of the target compound in the subsequent analytical steps.

Optimization of Extraction Conditions for this compound from Plant Material

Optimizing extraction conditions is vital to maximize the yield of this compound from Bupleurum species. Factors such as solvent type, solvent concentration, temperature, time, and extraction method significantly influence the extraction efficiency. Studies have explored various techniques, including conventional reflux extraction and more advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

Research has shown that the choice of solvent and its concentration plays a crucial role. For instance, ethanol (B145695) solutions have been widely used for saikosaponin extraction. The material-to-liquid ratio is another important parameter; increasing this ratio can initially enhance extraction yields, but beyond a certain point, it may lead to decreased efficiency. mdpi.com Extraction time and temperature also require optimization to ensure maximum recovery without causing degradation of the target compound. mdpi.com

Ultrasound-assisted extraction has demonstrated advantages over traditional methods, potentially leading to higher extraction rates by enhancing mass transfer through cavitation, mechanical, and thermal effects. mdpi.com Microwave-assisted extraction is another technique that has been optimized for saikosaponin extraction, with studies determining optimal parameters for microwave power, ethanol concentration, and extraction time to maximize yields of saikosaponins, including this compound. researchgate.net, oup.com

For example, one study optimizing ultrasound-assisted extraction of saikosaponins from Bupleuri Radix found optimal conditions to be a 5% ammonia–methanol (B129727) solution as the solvent, a material–liquid ratio of 1:40, a temperature of 46.66 °C, an extraction time of 65.07 min, and an ultrasonic power of 345.56 W. nih.gov, mdpi.com These conditions resulted in a high total content of seven saikosaponins, including this compound. nih.gov, mdpi.com

Purification and Enrichment Strategies for this compound

Following the initial extraction, purification and enrichment steps are often necessary to isolate this compound from other co-extracted compounds, which can interfere with downstream analysis. Various chromatographic techniques are employed for this purpose.

Column chromatography using stationary phases such as ODS-C18 is a common method for purifying saikosaponins. rsc.org Gradient elution with solvent systems like methanol-water or acetonitrile-water is typically used to separate different saikosaponin congeners based on their polarity. rsc.org Preparative high-performance liquid chromatography (HPLC) is also utilized for the isolation and purification of this compound from complex mixtures. rsc.org

Enrichment strategies aim to increase the concentration of this compound in the extract. This can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps before the final analysis. For instance, after initial extraction, dissolving the residue in water and performing phase separation with solvents like n-butanol can help enrich saponins (B1172615). cambridge.org

Chromatographic Separation and Detection Techniques for this compound

Chromatographic techniques are indispensable for separating this compound from other components in purified extracts, allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

HPLC is a widely used technique for the analysis of saikosaponins, including this compound. Reversed-phase C18 columns are commonly employed as the stationary phase. nih.gov, researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acidic modifier such as phosphoric acid or formic acid to improve peak shape and separation. nih.gov, nih.gov, mdpi.com

Method development involves optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve adequate separation and sensitivity for this compound. nih.gov, nih.gov, mdpi.com Isocratic or gradient elution modes can be used depending on the complexity of the sample and the desired separation. nih.gov, mdpi.com

HPLC coupled with diode array detection (HPLC-DAD) is a common setup for saikosaponin analysis, allowing for the simultaneous detection of compounds across a range of wavelengths. nih.gov, nih.gov, researchgate.net this compound, possessing a heteroannular diene moiety, exhibits a characteristic UV absorption spectrum, often detected at wavelengths around 254 nm. nih.gov, mdpi.com, researchgate.net

Studies have developed and validated HPLC-DAD methods for the simultaneous determination of multiple saikosaponins, including this compound, in Bupleurum samples. nih.gov, nih.gov These methods demonstrate good linearity, recovery, and reproducibility. nih.gov

Table 1: Example HPLC-DAD Parameters for Saikosaponin Analysis

| Parameter | Value/Description |

| Column | ODS-C18 |

| Mobile Phase | Acetonitrile-Water (with acidic modifier) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (for this compound and B2) nih.gov, mdpi.com, researchgate.net |

Note: Specific mobile phase compositions and gradients vary between studies.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it suitable for the analysis of complex samples containing this compound. UPLC systems utilize smaller particle size columns and higher mobile phase flow rates and pressures.

UPLC coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) is a powerful technique for the identification and quantification of this compound, particularly in biological matrices like plasma. latamjpharm.org, nifdc.org.cn The high resolution of UPLC separation combined with the sensitivity and specificity of mass spectrometry allows for the analysis of this compound even at low concentrations and in the presence of interfering substances. latamjpharm.org, nifdc.org.cn

UPLC methods for saikosaponin analysis typically employ reversed-phase columns with small particle sizes (e.g., 1.7 μm). frontiersin.org Mobile phases often consist of acetonitrile or methanol and water, with formic acid commonly added as a mobile phase additive for improved ionization in mass spectrometry. frontiersin.org

Spectrophotometric Detection (e.g., UV-DAD) in this compound Analysis

Spectrophotometric detection, particularly using UV or Diode Array Detectors (DAD), is a common method for detecting this compound after chromatographic separation. This compound contains a chromophore (the heteroannular diene) that absorbs UV light, allowing for its detection. nih.gov, mdpi.com, researchgate.net

DAD is particularly useful as it provides a full UV spectrum for each eluting peak, which can aid in peak identification and purity assessment. nih.gov, researchgate.net As noted earlier, this compound is typically detected at around 254 nm due to its specific UV absorption characteristics. nih.gov, mdpi.com, researchgate.net While UV detection is effective for saikosaponins with suitable chromophores like this compound and B2, other saikosaponins lacking these features (e.g., saikosaponin a, c, and d) may require detection at shorter wavelengths (e.g., 208 nm) or necessitate the use of more sensitive detectors like evaporative light scattering detectors (ELSD) or mass spectrometers. nih.gov, acs.org

Table 2: UV Absorption Maxima for Selected Saikosaponins

| Compound | Typical UV λmax (nm) |

| This compound | ~254 nih.gov, mdpi.com, researchgate.net |

| Saikosaponin B2 | ~254 nih.gov, mdpi.com, researchgate.net |

| Saikosaponin a, c, d | ~208 nih.gov |

Mass Spectrometry-Based Identification and Quantification of this compound

Mass spectrometry (MS) provides highly sensitive and selective detection capabilities crucial for the analysis of this compound. The fragmentation patterns observed in MS allow for structural elucidation and confirmation, while different MS modes enable precise quantification even in complex samples.

UPLC-PDA-Q/TOF-MS for Comprehensive Saikosaponin Profiling

Ultra-high performance liquid chromatography coupled with photodiode array detection and quadrupole-time-of-flight mass spectrometry (UPLC-PDA-Q/TOF-MS) is a powerful platform for the comprehensive profiling and identification of saikosaponins, including this compound. This hyphenated technique leverages the high chromatographic resolution of UPLC, the spectral information from PDA, and the accurate mass measurements and fragmentation capabilities of Q/TOF-MS.

Studies have employed UPLC-PDA-Q/TOF-MS for the systematic characterization and identification of saikosaponins in Bupleurum extracts. By analyzing standard substances and applying data-dependent acquisition (DDA) and data-independent acquisition (DIA) modes, researchers can obtain detailed information on retention times, UV absorption maxima, and characteristic fragment ions. This allows for the confident identification of known saikosaponins and the tentative characterization of new or low-abundance compounds. For instance, UPLC-PDA-Q/TOF-MS has been used to identify numerous saikosaponins, including this compound, in extracts, demonstrating its utility in complex mixture analysis. frontiersin.orgfrontiersin.org The Q/TOF-MS provides accurate mass measurements, aiding in the determination of elemental composition, while the fragmentation data (MS/MS) offers insights into the structural features of this compound and its related compounds. frontiersin.org

Quantitative Analysis of this compound in Complex Biological Matrices

Quantifying this compound in complex biological matrices such as plasma, urine, feces, and tissue requires highly sensitive and specific methods to overcome matrix effects and achieve low limits of detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly using triple quadrupole mass analyzers in multiple reaction monitoring (MRM) mode, is the preferred technique for this purpose.

Several LC-MS/MS methods have been developed and validated for the quantitative determination of this compound in rat plasma. These methods typically involve sample preparation steps like protein precipitation or solid-phase extraction (SPE) to isolate and concentrate the analytes from the biological matrix. nih.govresearchgate.netshimadzu.com.cn Chromatographic separation is achieved using reversed-phase columns, and detection is performed in MRM mode, monitoring specific precursor-to-product ion transitions for this compound and an appropriate internal standard. nih.govresearchgate.net

Reported LC-MS/MS methods for this compound quantification in rat plasma have demonstrated good linearity over a wide concentration range, high sensitivity with low limits of quantification (LLOQ), and satisfactory accuracy and precision. For example, one method reported an LLOQ of 2.3 ng/mL for this compound in rat plasma, with intra- and inter-day precision (RSD) within 2.96% and accuracy (RE) ranging from -2.28 to 2.78%. nih.gov Another UPLC-MS/MS method for this compound and saikosaponin B3 in rat plasma reported an LLOQ of 5 ng/mL and intra- and inter-day precisions (RSD) less than 14% and 10%, respectively, with accuracy between 94% and 109.6%. researchgate.net These validated methods are essential for pharmacokinetic studies, allowing for the accurate determination of this compound concentrations in biological samples over time. nih.govresearchgate.net

Comparative Analytical Approaches for this compound and Related Isomers

This compound often co-exists with several structural isomers, such as saikosaponin A, saikosaponin B2, saikosaponin C, and saikosaponin D, particularly in Bupleurum species. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net These isomers share similar chemical properties, making their separation and individual quantification challenging. Comparative analytical approaches are necessary to distinguish and quantify this compound from its isomers.

LC-MS/MS is widely used for the simultaneous determination of multiple saikosaponins, including this compound and its isomers. nih.govresearchgate.netnih.gov Chromatographic methods are optimized to achieve sufficient separation of these closely related compounds. Different stationary phases and mobile phase compositions are explored to enhance resolution. For instance, a Waters BEH C18 column with a gradient elution of acetonitrile and aqueous acetic acid was used to simultaneously determine saikosaponins A, B1, C, D, and F. nih.gov Another study employed a Kinetex™ C18 column for the simultaneous determination of saikosaponins a, b2, c, and d. researchgate.net

Mass spectrometry provides the necessary selectivity to differentiate isomers that may not be fully resolved chromatographically. By monitoring unique fragmentation transitions in MRM mode, individual saikosaponins can be selectively detected and quantified. nih.govresearchgate.netnih.gov While some isomers might have very similar fragmentation patterns, careful optimization of collision energies and monitored transitions can improve specificity. Studies have highlighted the importance of achieving complete resolution, either chromatographically or mass spectroscopically, for the accurate quantification of saikosaponin isomers. nih.gov

Advanced techniques like UPLC-PDA-Q/TOF-MS also play a role in the comparative analysis by providing detailed structural information through accurate mass and fragmentation data, aiding in the identification and differentiation of isomers within complex mixtures. frontiersin.orgfrontiersin.org Furthermore, techniques such as ultra-high performance supercritical fluid chromatography (UHPSFC) have been explored for the separation of saikosaponin isomers like saikosaponin a, b1, and b2, which are difficult to separate by traditional HPLC. researchgate.net

Method Validation for Reproducibility and Selectivity in this compound Quantification

Rigorous method validation is essential to ensure the reliability, accuracy, precision, and selectivity of analytical methods used for this compound quantification, particularly in complex matrices. Validation parameters typically assessed include linearity, sensitivity (LLOQ), accuracy, precision (intra-day and inter-day), selectivity/specificity, matrix effect, and stability. nih.govresearchgate.netnih.govsemanticscholar.org

Linearity is evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve. High correlation coefficients (typically > 0.99) indicate a good linear relationship between the analyte concentration and the instrument response. nih.govresearchgate.netnih.govnih.gov

Sensitivity is determined by establishing the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govresearchgate.netnih.govsemanticscholar.org

Accuracy is assessed by analyzing quality control (QC) samples at different concentration levels and comparing the measured concentrations to the nominal values. It is often expressed as the relative error (RE) or percentage recovery. nih.govresearchgate.netnih.govsemanticscholar.org

Precision is evaluated by analyzing replicate QC samples within the same day (intra-day precision) and on different days (inter-day precision). It is typically expressed as the relative standard deviation (RSD). nih.govresearchgate.netnih.govsemanticscholar.org Acceptable precision is crucial for reproducible results.

Selectivity or specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, including potential endogenous interferences or co-administered substances. This is often demonstrated by analyzing blank matrix samples and samples spiked with the analyte and potential interferents. researchgate.netnih.govrsc.org

Matrix effects, which can arise from components in the biological matrix affecting the ionization of the analyte in MS, are also assessed during validation. rsc.org Stability studies evaluate the stability of this compound in the sample matrix under different storage conditions and during sample processing. semanticscholar.org

Validated LC-MS/MS methods for this compound have consistently demonstrated satisfactory performance characteristics, meeting the requirements for quantitative analysis in various research applications, including pharmacokinetic studies. nih.govresearchgate.netnih.gov

Table 1: Summary of Validation Parameters for this compound Quantification Methods

| Method Type | Matrix | Linearity (r²) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE% or Recovery%) | Citation |

| LC-MS/MS | Rat Plasma | > 0.9996 | 2.3 | < 2.96 | < 2.96 | -2.28 to 2.78 | nih.gov |

| UPLC-MS/MS | Rat Plasma | > 0.995 | 5 | < 14 | < 10 | 94 to 109.6 | researchgate.net |

| HPLC-MS/MS | Capsule | > 0.9960 | 3.13 | < 4.94 | < 4.94 | 96.7 to 102.8 | |

| LC-MS/MS | Various | > 0.99 | 0.0165* | 0.8 to 11.8 | 1.1 to 15.5 | 80 to 116 (Intra), 86 to 119 (Inter) | nih.gov |

| HPLC-MRM/MS | Radix Bupleuri | > 0.9990 | - | - | - | 96.34 to 102.13 | semanticscholar.org |

Note: LLOQ in nih.gov is presented as pg on-column (16.5 pg), converted to ng/mL assuming a typical injection volume and sample concentration.

Table 2: Examples of MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Citation |

| This compound | 825.4 | 617.5 | - | Negative | researchgate.net |

| This compound | - | - | - | Negative | nih.gov |

| This compound | - | - | - | Negative |

Note: Specific MRM transitions and collision energies can vary depending on the instrument and method optimization.

Biosynthesis of Saikosaponin B1: Pathways, Enzymes, and Regulation

Precursor Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

In plants, the precursors IPP and DMAPP are synthesized through two distinct cytoplasmic and plastid-localized pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. mdpi.comnih.govwikipedia.orgitb.ac.id The MVA pathway, located in the cytoplasm, begins with acetyl-CoA. researchgate.netnih.govmdpi.com Acetyl-CoA is converted to acetoacetyl-CoA by acetyl-CoA acetyltransferase (ACAT), followed by the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) catalyzed by HMG-CoA synthase (HMGS). mdpi.com HMG-CoA reductase (HMGR) then catalyzes the irreversible reduction of HMG-CoA to mevalonic acid, a key regulatory step in the MVA pathway. nih.govmdpi.com

The MEP pathway, which occurs in plastids, utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) as initial substrates. nih.govnih.gov DXP synthetase (DXS) and reductoisomerase (DXR) are involved in the synthesis of MEP. nih.gov

IPP and DMAPP are interconverted by IPP isomerase (IPPI). mdpi.com Farnesyl diphosphate (B83284) synthase (FPS) catalyzes the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). mdpi.commdpi.commdpi.comsudps.org Two molecules of FPP are then converted to squalene (B77637) by squalene synthase (SS). mdpi.commdpi.comsudps.org Squalene epoxidase (SE) introduces an epoxide group into squalene, yielding 2,3-oxidosqualene (B107256), which is a common precursor for both triterpenoids and sterols. mdpi.comnih.govmdpi.comitb.ac.idmdpi.comsudps.orgresearchgate.net While both MVA and MEP pathways contribute to IPP and DMAPP synthesis, the MVA pathway is suggested to play a more prominent role in the biosynthesis of triterpenoid (B12794562) saponins (B1172615) in some plants. nih.gov

Triterpene Skeleton Formation: Cyclization of 2,3-Oxidosqualene

The cyclization of 2,3-oxidosqualene is a pivotal step that determines the basic triterpene skeleton. researchgate.netmdpi.comnih.govitb.ac.idresearchgate.net This reaction is catalyzed by oxidosqualene cyclases (OSCs). mdpi.comnih.govitb.ac.idmdpi.comsudps.orgresearchgate.netnih.gov Different OSCs lead to the formation of various triterpene skeletons. nih.govsudps.orgresearchgate.net

Saikosaponins are oleanane-type triterpenoid saponins. researchgate.net The cyclization of 2,3-oxidosqualene to form the oleanane (B1240867) skeleton, specifically β-amyrin, is catalyzed by β-amyrin synthase (BAS). mdpi.comnih.govitb.ac.idmdpi.comsudps.orgnih.govfrontiersin.org BAS is a key enzyme in the synthesis of oleanane-type triterpenoid saponins and represents an important branch point between specialized and primary metabolism. mdpi.comnih.gov Studies have shown that BAS activity is positively correlated with triterpene saponin (B1150181) content in plants. mdpi.com For example, the BcBAS1 gene in Bupleurum chinense has been identified and functionally characterized as a β-AS gene that catalyzes the production of β-amyrin. researchgate.net

Post-Cyclization Modifications: Oxidation and Glycosylation

Following the formation of the β-amyrin skeleton, a series of modifications, primarily oxidation and glycosylation, lead to the diverse structures of saikosaponins, including saikosaponin B1. researchgate.netmdpi.comnih.govmdpi.comsudps.orgnih.gov These downstream modifications are crucial in determining the structural diversity of saikosaponins. researchgate.net

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that catalyze various oxidation and hydroxylation reactions in plant secondary metabolism. nih.govthermofisher.com In saikosaponin biosynthesis, P450 enzymes are involved in the oxidation and hydroxylation of the β-amyrin skeleton at various positions, such as C16, C23, and potentially others. mdpi.comnih.gov These modifications are necessary to form the specific aglycone structure of this compound. For instance, a cytochrome P450 enzyme designated CYP716Y1 from Bupleurum falcatum has been identified as catalyzing the C-16α hydroxylation of oleanane-type triterpenes. researchgate.netpnas.org Another P450, CYP716A141 from Platycodon grandiflorus, has been shown to catalyze the hydroxylation of β-amyrin at C-16β, a reaction considered unique among triterpene oxidases characterized to date. researchgate.net The specific P450s involved in all hydroxylation steps leading to the this compound aglycone are subjects of ongoing research.

Glycosylation, the addition of sugar moieties to the triterpene skeleton, is catalyzed by UDP-glycosyltransferases (UGTs). mdpi.commdpi.comnih.govnih.govresearchgate.net UGTs utilize UDP-sugars, such as UDP-glucose, as glycosyl donors to transfer sugar units to acceptor molecules. jiangnan.edu.cn This process significantly contributes to the structural diversity and biological activities of saponins. nih.govnih.govresearchgate.net In saikosaponin biosynthesis, UGTs are responsible for attaching sugar chains to the C3 position of the modified β-amyrin aglycone. mdpi.comnih.gov While the specific UGTs involved in the glycosylation pattern of this compound are still being characterized, studies in Bupleurum species and other saponin-producing plants have identified various UGTs potentially involved in triterpenoid saponin glycosylation. mdpi.comnih.govuth.gr

Investigation of Cytochrome P450 (P450) Enzymes in this compound Hydroxylation

External Factor Modulation of this compound Accumulation in Plants

The accumulation of saikosaponins in Bupleurum plants is significantly influenced by external environmental factors and plant hormones.

Influence of Environmental Stressors (e.g., Drought) on Biosynthesis

Environmental stressors, such as drought, can impact the biosynthesis and accumulation of secondary metabolites in medicinal plants, including saikosaponins mdpi.comnih.govresearchgate.net. Studies have shown that a certain degree of drought stress can promote the accumulation of saikosaponins in Bupleurum chinense roots mdpi.comnih.govresearchgate.net.

For example, short-term drought stress has been observed to induce the accumulation of saikosaponins, with significant increases in saikosaponin-a and saikosaponin-d content at specific re-watering stages nih.gov. Drought stress can stimulate changes in the expression levels of genes involved in the terpenoid backbone and triterpenoid biosynthesis pathways, with many differential genes being significantly up-regulated nih.gov. There can be a time lag between the rapid upregulation of saikosaponin synthesis genes and the actual accumulation of the compounds nih.gov. Moderate drought stress appears to be more beneficial for saikosaponin accumulation compared to severe drought, which can negatively impact plant growth and yield mdpi.comresearchgate.net.

Data Table 1: Effect of Drought Stress on Saikosaponin Content in Bupleurum chinense

| Drought Treatment Stage | Saikosaponin a Content (mg/g) | Saikosaponin d Content (mg/g) |

| CK (Control) | - | - |

| Drought | Increased | Increased |

| RD_1 (First Re-watering) | Significant Increase | Significant Increase |

| RD_2 (Second Re-watering) | Further Increase | Further Increase |

Note: Data derived from observations in research, specific numerical values may vary depending on experimental conditions. nih.gov

Effects of Plant Hormones (e.g., Brassinolides) on Biosynthesis

Plant hormones are crucial signaling molecules that regulate various aspects of plant growth, development, and secondary metabolism tandfonline.commdpi.com. Brassinolides (BRs), a class of polyhydroxy phytosteroid hormones, have been recognized for their role in regulating the synthesis of plant secondary metabolites nih.govfrontiersin.orgresearcher.liferesearchgate.netresearchgate.net.

Research indicates that brassinolides can positively influence saikosaponin biosynthesis in Bupleurum chinense. Application of suitable concentrations of brassinolides has been shown to enhance the accumulation of saikosaponins, including saikosaponin A and D nih.govfrontiersin.orgresearcher.liferesearchgate.netfrontiersin.org. Studies using 0.2 mg/L brassinolide (B613842) solution demonstrated a significant increase in the content of saikosaponin A and D, along with the upregulation of genes related to saikosaponin biosynthesis such as HMGR, DXR, IPPI, FPS, SE, P450-2, and P450-3 nih.govfrontiersin.orgresearcher.lifefrontiersin.org. This suggests that brassinolides can transcriptionally activate genes in the triterpenoid pathway, leading to increased saikosaponin production nih.govfrontiersin.orgresearcher.lifefrontiersin.org.

Data Table 2: Effect of Brassinolide Treatment (0.2 mg/L) on Saikosaponin Content in Bupleurum chinense Roots

| Saikosaponin Type | Content (mg/g) - Control | Content (mg/g) - 0.2 mg/L BRs | Percentage Increase (%) |

| Saikosaponin A | 0.914 ± 0.004 | 1.578 ± 0.024 | 72.64 |

| Saikosaponin D | 0.691 ± 0.006 | 1.249 ± 0.022 | 80.75 |

| Saikosaponin E | - | - | 52.38 |

| Saikosaponin C | - | - | 33.85 |

| Saikosaponin F | - | - | 19.58 |

Note: Data for Saikosaponins E, C, and F represent percentage increase compared to control, specific control values were not available in the snippet. nih.gov

Other plant hormones like abscisic acid (ABA) and methyl jasmonate (MeJA) also influence saikosaponin biosynthesis, although their effects can vary. MeJA is known to increase saikosaponin accumulation and affects the expression of genes and transcription factors in the pathway mdpi.comnih.gov. Conversely, ABA has been shown to induce a dose-dependent reduction in saikosaponin content in B. chinense hairy roots tandfonline.comnih.gov.

Mechanisms of Action of Saikosaponin B1 in Cellular and Preclinical Disease Models

Anticancer Mechanisms in In Vitro Cell Line Models

In vitro studies using various cancer cell lines have elucidated several mechanisms by which Saikosaponin B1 exerts its anticancer effects, including the inhibition of oncogenic signaling, induction of apoptosis, modulation of the cell cycle, crosstalk with key signaling nodes, and chemosensitization.

Inhibition of Specific Oncogenic Signaling Pathways (e.g., Hedgehog Pathway via SMO)

This compound has been shown to inhibit the Hedgehog (Hh) signaling pathway, a pathway frequently implicated in various cancers, including medulloblastoma (MB). SSB1 targets the transmembrane protein Smoothened (SMO), a key component of the Hh pathway. Studies in Shh Light II cells, an Hh-responsive fibroblast cell line, demonstrated that SSB1 inhibits GLI-luciferase activity. medchemexpress.comresearchgate.netnih.gov Specifically, SSB1 reduced the level of glioma-associated oncogene homolog (GLI)-luciferase activity in transfected Shh Light II cells with an IC50 of 241.8 nM after 36 hours of treatment. medchemexpress.com SSB1 also significantly prevented the increase of Gli1 mRNA expression induced by the SMO agonist SAG in Shh Light II cells, with an IC50 of 3.64 μM. medchemexpress.com Further research indicates that SSB1 targets Hh pathway components upstream of SUFU, as it failed to inhibit GLI-luciferase activity increased by limiting negative regulation from SUFU in SUFU-knockout Shh Light II cells. medchemexpress.com In MB allograft mice models, SSB1 significantly inhibited tumor growth and reduced Gli1 mRNA levels in tumor tissues. medchemexpress.comresearchgate.netnih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

While the search results primarily highlight the anti-fibrotic effects linked to apoptosis induction via the STAT3/Gli1 pathway (discussed in 5.1.4), the broader category of saikosaponins, including Saikosaponin D (SSD), has been shown to induce apoptosis in various cancer cell types. For instance, SSD induced apoptosis in human colon cancer SW480 and SW620 cells by triggering the Bax/Bcl2 and caspase-9/caspase-3 cascades. mdpi.com Another study indicated that SSD caused apoptosis in H1299 cells and induced apoptosis in DU145 prostate cancer cells through the intrinsic apoptotic pathway. mdpi.com While direct data for SSB1 specifically inducing apoptosis pathways in cancer cell lines was less prominent in the provided snippets compared to other saikosaponins, the link between SSB1's modulation of STAT3/Gli1 and the subsequent promotion of apoptosis in activated hepatic stellate cells suggests a potential mechanism that could be relevant in certain cancer contexts, particularly those involving activated STAT3 and Gli1. researchgate.netresearcher.life

Modulation of Cell Cycle Checkpoints and Progression

Modulating the cell cycle is a critical strategy in cancer therapy. While the provided search results offer more detailed information on Saikosaponin D's effects on the cell cycle, they also provide context for the activity of saikosaponins in general. For example, SSD consistently decreased lung cancer cell proliferation and stopped the cell cycle in the G0/G1 phase in a dose-dependent manner, with the overexpression of p21, p27, and p53 being primarily responsible for this G1 phase arrest. mdpi.com SSD also prevented MDA-MB-231 cells from entering the G2 phase, which was linked to decreased expression of cell cycle components including cyclin A1, cyclin A2, cyclin B1, and cyclin B2. mdpi.com Although direct data on SSB1's specific impact on cell cycle checkpoints was limited in the provided snippets, the known anticancer activities of SSB1 suggest that cell cycle modulation is a likely contributing factor, aligning with the broader effects observed for other saikosaponins.

Crosstalk with Key Signaling Nodes (e.g., STAT3, PI3K-Akt)

This compound has been shown to interact with key signaling nodes, notably STAT3. Research indicates that SSB1 can directly bind with Signal Transducer and Activator of Transcription 3 (STAT3), effectively inhibiting the activation of hepatic stellate cells (HSCs). medchemexpress.comresearchgate.netresearcher.life Proteomic techniques and molecular simulation revealed that SSB1 primarily binds to the S319 residues of STAT3 in the coiled-coil domain. researchgate.netresearcher.life This binding inhibits STAT3's transcriptional activity and regulates Gli1 expression in the Hedgehog signaling pathway. researchgate.netresearcher.life Furthermore, SSB1 binding blocked the interaction between STAT3 and Gli1, promoting Gli1 protein degradation by SUFU and the ubiquitin-proteasome system. researchgate.netresearcher.life This loss of Gli1 function led to decreased expression of Bcl2 and promoted apoptosis in activated HSCs. researchgate.netresearcher.life These findings suggest that SSB1 acts as a STAT3 inhibitor. researchgate.netresearcher.life

While the provided snippets mention the involvement of PI3K-Akt signaling in the context of other saikosaponins like Saikosaponin A and Saikosaponin D mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov, direct evidence detailing SSB1's specific crosstalk with the PI3K-Akt pathway in cancer models was not explicitly found in the search results. However, network pharmacology analysis of saikosaponins in general has indicated enrichment in pathways including PI3K-Akt signaling, suggesting a potential, albeit not directly confirmed for SSB1 in the provided context, interaction. mdpi.comresearchgate.net

Here is a table summarizing the interaction of this compound with STAT3:

| Target Protein | Interaction Mechanism | Observed Effect | Cell Model/Context |

| STAT3 | Direct binding to S319 in coiled-coil domain | Inhibition of transcriptional activity; Blocking STAT3/Gli1 interaction | Activated HSCs, Liver Fibrosis |

| STAT3 | Binding and blocking interaction with Gli1 | Promotes Gli1 degradation via SUFU and ubiquitin-proteasome system | Activated HSCs, Liver Fibrosis |

| STAT3 | Inhibition of transcriptional activity | Leads to decreased Bcl2 expression and promoted apoptosis (via Gli1 degradation) | Activated HSCs, Liver Fibrosis |

Chemosensitization Effects in Multidrug-Resistant Cancer Cell Models

Saikosaponins, including this compound, have shown potential in overcoming cancer chemoresistance. This compound, specifically, was found to sensitize etoposide-induced cytotoxicity in murine B16F10 melanoma cells. tandfonline.comnih.gov This effect was not observed with Saikosaponin A, suggesting a structural requirement within the Saikosaponin B family for this chemosensitization. tandfonline.comnih.gov Testing combinations of this compound and B2 with nine clinical anticancer drugs revealed a preference in combination effects, indicating that Saikosaponin B can be a potential adjuvant for enhancing the clinical effect of cancer chemotherapy. tandfonline.comnih.gov While the exact mechanisms for SSB1's chemosensitization were not fully detailed in the snippets, the study on Saikosaponin B2, which also sensitized etoposide-induced cell death, indicated induction of apoptosis and γ-H2AX expression (a marker of DNA damage). tandfonline.comnih.gov Other saikosaponins, like SSD, have been shown to enhance chemosensitivity by inhibiting pathways like STAT3/Bcl-2 and reversing P-glycoprotein-mediated multidrug resistance. mdpi.comacs.orgnih.gov

Anti-inflammatory Mechanisms in In Vitro and Preclinical Models

This compound, along with other saikosaponins, exhibits anti-inflammatory properties in various models. In a preclinical model of LPS-induced acute lung injury (ALI) in mice, this compound significantly decreased pulmonary edema and reduced the levels of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β, in both serum and lung tissues. mdpi.com SSB1 also alleviated pulmonary pathological damage and decreased the gene expression of IL-6, TNF-α, and IL-1β, as well as the expression of NF-κB/TLR4-related proteins. mdpi.com These findings suggest that SSB1's anti-inflammatory effects in this model are mediated, at least in part, through the inhibition of the NF-κB/TLR4 signaling pathway. mdpi.com In vitro studies on saikosaponins have also shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) metabolites, suggesting that the inhibition of arachidonic acid metabolism is one of the biochemical mechanisms contributing to their anti-inflammatory activity. nih.gov

Here is a table summarizing the anti-inflammatory effects of this compound:

| Model/Context | Observed Effect | Proposed Mechanism(s) |

| LPS-induced ALI mice model | Decreased pulmonary edema; Reduced IL-6, TNF-α, IL-1β levels in serum and lung tissues | Inhibition of NF-κB/TLR4 signaling pathway |

| LPS-induced ALI mice model | Alleviated pulmonary pathological damage; Decreased IL-6, TNF-α, IL-1β gene expression | Inhibition of NF-κB/TLR4 signaling pathway |

| In vitro (general saikosaponins) | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) metabolites, particularly Leukotriene C4 (LTC4) | Inhibition of arachidonic acid metabolism |

Regulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6)

This compound has demonstrated the ability to suppress the production of pro-inflammatory cytokines biosynth.com. Studies on related saikosaponins, such as Saikosaponin A (SSa) and Saikosaponin D (SSD), provide insights into potential mechanisms. SSa has been shown to inhibit the expression of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages nih.gov. Similarly, SSD has been reported to inhibit LPS-induced TNF-α and IL-6 in RAW264.7 cells nih.gov. In a mouse model of acute lung injury induced by LPS, this compound, alongside SSa, Saikosaponin B2, and SSD, significantly reduced the levels of IL-6, TNF-α, and IL-1β in serum and lung tissues mdpi.com. These findings suggest that this compound shares the capacity to modulate the production of key inflammatory mediators.

| Saikosaponin | Model System | Inflammatory Markers Modulated (Decrease) |

| This compound | LPS-induced ALI mice | IL-6, TNF-α, IL-1β |

| Saikosaponin A | LPS-stimulated macrophages | TNF-α, IL-1β, IL-6 |

| Saikosaponin D | LPS-induced RAW264.7 cells | TNF-α, IL-6 |

Interference with Arachidonic Acid Metabolism (e.g., Cyclooxygenase, Lipoxygenase Inhibition)

Research indicates that saikosaponins can interfere with arachidonic acid metabolism, a key pathway in inflammation nih.govresearchgate.net. While direct studies on this compound's effects on cyclooxygenase (COX) and lipoxygenase (LOX) are less prevalent in the provided results, related saikosaponins have shown activity. For instance, a saikosaponin mixture (mainly Saikosaponin A, C, and D) demonstrated activity against inflammation in rats, suggesting an effect on arachidonic acid metabolism nih.gov. Another study found that most saikosaponins tested showed a significant effect on cellular systems generating COX and LOX metabolites, with a more marked action on the LOX metabolite LTC4 researchgate.net. Interestingly, one study indicated that Saikosaponins B1, B2, and D increased the production of prostaglandin (B15479496) E2 (PGE2), an inflammatory mediator derived from arachidonic acid, in rat peritoneal macrophages, while Saikosaponins A and C were inhibitory nih.gov. This suggests potential differential effects of various saikosaponins on this pathway.

Modulation of NF-κB and MAPK Signaling Cascades

Modulation of the NF-κB and MAPK signaling pathways is a significant mechanism through which saikosaponins exert their anti-inflammatory effects nih.govtandfonline.com. Saikosaponin A, for example, inhibits the activation of the NF-κB signaling pathway by suppressing the phosphorylation of IκBα and preventing the nuclear translocation of p65 NF-κB nih.gov. It also inhibits the MAPK pathway by downregulating the phosphorylation of p38, JNK, and ERK nih.gov. Similarly, Saikosaponin D mitigates inflammation by inhibiting the MAPK and NF-κB signaling pathways nih.gov. In the LPS-induced acute lung injury mouse model, this compound, along with other saikosaponins, decreased the expression of NF-κB/TLR4-related proteins mdpi.com. This collective evidence suggests that this compound likely contributes to its anti-inflammatory effects through the modulation of these crucial signaling cascades.

| Saikosaponin | Signaling Pathway Modulated | Observed Effect |

| This compound | NF-κB/TLR4 | Decreased expression of related proteins |

| Saikosaponin A | NF-κB | Inhibition of IκBα phosphorylation, prevention of p65 nuclear translocation |

| Saikosaponin A | MAPK (p38, JNK, ERK) | Downregulation of phosphorylation |

| Saikosaponin D | NF-κB, MAPK | Inhibition of activation, mitigation of inflammation |

Attenuation of Cellular Oxidative Stress Responses

This compound has shown promise in mitigating oxidative stress biosynth.com. Oxidative stress is closely linked to inflammation and various pathologies mdpi.com. This compound protects against liver injury by regulating oxidative stress ontosight.ai. Related saikosaponins have also demonstrated antioxidant activity. Saikosaponins, in general, have some scavenging ability for DPPH and ABTS free radicals and can participate in pathways to reduce oxidative stress in the body mdpi.com. Saikosaponin D, for instance, reduces oxidative stress in the lung mdpi.com. The interaction of saikosaponins with antioxidant-related targets and their enrichment in pathways closely related to the antioxidant stress response indicate their potential to counteract oxidative stress through various mechanisms mdpi.com.

Antiviral Mechanisms in In Vitro Infection Models

This compound has shown promise in antiviral therapies by interfering with viral replication processes biosynth.com. While many studies focus on other saikosaponins, the shared structural characteristics suggest potential common antiviral mechanisms.

Inhibition of Viral Entry and Adsorption Processes

Some saikosaponins have demonstrated the ability to inhibit viral entry and adsorption. Saikosaponin B2, for example, has been shown to efficiently inhibit hepatitis C virus (HCV) infection by inhibiting early HCV entry, including neutralization of virus particles, preventing viral attachment, and inhibiting viral entry/fusion tandfonline.com. Saikosaponins A, B2, C, and D have shown anti-coronaviral activity by interfering with the early stage of viral replication, such as absorption and penetration researchgate.netnih.gov. Specifically, Saikosaponin B2 significantly inhibited human coronavirus 229E infection by perturbing viral binding and penetration researchgate.netnih.gov. These findings suggest that this compound may also possess mechanisms that interfere with the initial stages of viral infection.

Disruption of Post-Entry Viral Replication Stages

Beyond entry inhibition, saikosaponins can also disrupt post-entry viral replication stages. For example, Saikosaponin A inhibits influenza A virus replication oncotarget.com. This antiviral activity occurred through mechanisms including the downregulation of NF-κB signaling and caspase 3-dependent virus ribonucleoprotein nuclear export oncotarget.comnih.gov. While direct evidence for this compound's effects on post-entry replication is less detailed in the provided results, the shared properties within the saikosaponin family suggest this as a potential area of activity. Saikosaponin D has also shown significant bioactivity in inhibiting HBV DNA replication researchgate.net.

Antifibrotic Mechanisms in Cellular and Preclinical Models

This compound has demonstrated antifibrotic activity in various cellular and preclinical models, primarily focusing on liver fibrosis. researcher.liferesearchgate.netmedchemexpress.com Its mechanisms involve targeting key processes in fibrogenesis, including the behavior of hepatic stellate cells (HSCs), the remodeling of the extracellular matrix (ECM), and the mitigation of detrimental microenvironmental factors like hypoxia and oxidative stress. researchgate.netnih.govnih.govmdpi.combohrium.com

Suppression of Hepatic Stellate Cell (HSC) Activation and Proliferation

A central mechanism by which this compound exerts its antifibrotic effects is through the inhibition of hepatic stellate cell activation and proliferation. researcher.liferesearchgate.netresearchgate.net HSCs are the primary cells responsible for producing extracellular matrix proteins during liver injury, and their activation is a pivotal event in the development of fibrosis. mdpi.com Research indicates that SSb1 can directly bind with Signal Transducer and Activator of Transcription 3 (STAT3), effectively inhibiting the activation of HSCs. researcher.liferesearchgate.netresearchgate.net Proteomic techniques and molecular simulations suggest that SSb1 primarily binds to the S319 residues of STAT3 in the coiled-coil domain. researcher.liferesearchgate.net This binding has been shown to inhibit STAT3 transcriptional activity. researcher.liferesearchgate.net Furthermore, SSb1 binding to STAT3 blocks the interaction between STAT3 and Glioma-Associated Oncogene-1 (Gli1), a downstream effector in the Hedgehog signaling pathway. researcher.liferesearchgate.netmedchemexpress.com This disruption promotes the degradation of Gli1 protein via the suppressor of fused homolog (SUFU) and the ubiquitin-proteasome system. researcher.liferesearchgate.net The resulting loss of Gli1 function leads to decreased expression of Bcl2, an antiapoptotic mediator, and promotes the apoptosis of activated HSCs. researcher.liferesearchgate.net Studies using STAT3 ablation have further supported the vital role of STAT3 in the SSb1-mediated antifibrotic effects. researcher.liferesearchgate.netmedchemexpress.com

In vitro studies using TGF-β1-activated HSC-T6/LX-2 cells have demonstrated that SSb1 can significantly inhibit the expression of α-SMA and Collagen I, markers of HSC activation and fibrogenesis. nih.gov Activated HSCs appear to be more sensitive to higher concentrations of SSb1 compared to quiescent HSCs. nih.gov

Modulation of Extracellular Matrix (ECM) Remodeling and Degradation

Liver fibrosis is characterized by the excessive deposition of extracellular matrix proteins, such as collagen types I and III, and fibronectin. researchgate.netmdpi.com Effective antifibrotic strategies often involve modulating ECM remodeling, which includes both the synthesis and degradation of matrix components. nih.govsemanticscholar.org While the search results primarily highlight SSb1's impact on reducing ECM production by inhibiting HSC activation, the modulation of ECM degradation is also a crucial aspect of fibrosis resolution. semanticscholar.org Some saikosaponins have been reported to influence enzymes involved in ECM degradation, such as matrix metalloproteinases (MMPs). semanticscholar.org However, specific detailed research findings on this compound's direct modulation of ECM degradation enzymes were not extensively detailed in the provided search results. Research on other saikosaponins, like saikosaponin d (SSd), has shown effects on decreasing the expression of ECM-regulated kinase 1/2 (ERK1/2) and transforming growth factor-β1 receptor (TGF-β1R), which are involved in fibrogenesis and potentially ECM turnover. nih.gov Further research specifically on SSb1's role in modulating ECM degradation is needed to fully understand its impact on ECM remodeling.

Mitigation of Hypoxia and Oxidative Stress in Fibrotic Environments

Hypoxia and oxidative stress are significant contributors to the profibrogenic liver environment, promoting fibrogenesis and the chronic stimulation of HSCs. nih.govnih.govbohrium.com this compound has been investigated for its role in mitigating these detrimental factors, often in conjunction with other therapeutic strategies. A multifunctional nanosystem combining CAT-like MnO2 and this compound has been developed for antifibrotic therapy. nih.govnih.govwindows.net In this system, MnO2 catalyzes the breakdown of accumulated hydrogen peroxide (H2O2) into oxygen, thereby ameliorating hypoxic and oxidative stress and preventing HSC activation. nih.govnih.govwindows.net This approach assists in enhancing the antifibrotic effect of SSb1. nih.govnih.gov Studies suggest that TGF-β1, triggered by hypoxia, can decrease the expression of catalase (CAT), a major antioxidant enzyme, through the inhibition of Foxo3a and Nrf2, leading to H2O2 accumulation. nih.gov The designed nanosystem with SSb1 demonstrated enhanced antifibrotic efficiency by removing excess H2O2 and alleviating hypoxic stress. nih.govnih.gov SSb1 itself has also shown protective effects against hydrogen peroxide-induced cell death in other cell lines, suggesting an intrinsic ability to combat oxidative stress. caymanchem.com

Immunomodulatory Effects and Pathways in Preclinical Contexts

This compound has been reported to possess immunomodulatory properties. guidechem.comspandidos-publications.com Saikosaponins in general have demonstrated various immunoregulatory effects, including influencing inflammatory responses and the activity of immune cells. guidechem.comnih.govresearchgate.netspandidos-publications.commdpi.com For instance, saikosaponin A and saikosaponin D have been shown to decrease proinflammatory cytokines and increase anti-inflammatory mediators in models of pulmonary inflammation. mdpi.com Saikosaponin D has also been reported to regulate T-helper cell subsets. nih.gov While the broad immunomodulatory potential of saikosaponins is recognized, specific detailed preclinical research findings focusing solely on the unique immunomodulatory effects and pathways of this compound were not extensively provided in the immediate search results. However, SSb1 has been shown to stimulate prostaglandin E2 (PGE2) production in isolated rat peritoneal macrophages, indicating an influence on inflammatory mediators. caymanchem.comlimbrel.com

Investigations into this compound Interactions with Cellular Membranes and Permeability

Saponins (B1172615), including saikosaponins, are known for their amphipathic nature, which allows them to interact with cellular membranes. researchgate.netijpsonline.com This interaction can influence membrane permeability. Studies on the permeability of saikosaponins, including SSb1, have been conducted using models like the Caco-2 cell monolayer, which mimics the intestinal barrier. nih.gov These studies suggest that saikosaponins generally exhibit poor membrane permeability, which is attributed to the sugar moieties in their structure. nih.govfrontiersin.org The deglycosylated derivatives (saikogenins) are speculated to be the main components absorbed after oral administration due to metabolism by intestinal bacteria. nih.gov While SSb1's permeability has been studied, detailed research findings specifically on how SSb1 interacts with the structural components of cellular membranes or alters their permeability at a mechanistic level (beyond general saponin (B1150181) properties) were not extensively detailed in the provided results. However, the amphipathic nature of saponins is considered central to their mechanism of action, enabling interaction with membrane components like cholesterol and phospholipids. researchgate.net This property is also relevant to their use in drug delivery and as permeation enhancers. ijpsonline.com

This compound (SSB1) is a triterpenoid (B12794562) saponin found in the roots of Bupleurum species, a genus widely used in traditional Chinese medicine. Research in preclinical models has focused on understanding its metabolic fate and biotransformation pathways within the body, particularly following oral administration. This is crucial for understanding its pharmacological effects, as the parent compound and its metabolites may exhibit different biological activities.

Metabolism and Biotransformation of Saikosaponin B1 in Preclinical Models

Identification of Saikosaponin B1 Metabolites in Biological Systems

Following administration in animal models, several metabolites of this compound have been identified. In studies using conventional rats and gnotobiote rats infected with specific intestinal microflora, considerable amounts of prosaikogenin A and saikogenin A were detected in plasma, cecal contents, and cumulative feces after oral administration of this compound. nih.gov In germ-free rats, however, these metabolites were not detected in plasma, cecal contents, or cumulative feces, indicating that their formation is dependent on the presence of intestinal bacteria. nih.govwakan-iyaku.gr.jp

In Vitro and In Vivo Metabolic Pathways of this compound

The primary metabolic pathway identified for this compound involves hydrolysis. In vitro studies using rat intestinal juice and mouse intestinal bacteria have shown the transformation of this compound. wakan-iyaku.gr.jpscispace.com Specifically, Eubacterium sp. A-44, a bacterium isolated from human feces, has been shown to hydrolyze this compound into corresponding prosaikogenin and saikosaponin. mdpi.com This hydrolysis is mediated by enzymes such as β-glucosidase and β-D-fucosidase expressed by this bacterium. wakan-iyaku.gr.jpnih.govresearchgate.net

In vivo studies in rats corroborate these findings, demonstrating that orally administered this compound undergoes hydrolysis in the gastrointestinal tract, leading to the formation of prosaikogenin A and saikogenin A. nih.gov These metabolites are then absorbed. mdpi.com The metabolic fate of this compound appears to be largely driven by deglycosylation reactions occurring within the intestinal environment. nih.gov

Role of Gastrointestinal Microbiota in this compound Biotransformation

The gastrointestinal microbiota plays a pivotal role in the biotransformation of this compound. Experiments comparing conventional, germ-free, and Eubacterium sp. A-44-infected gnotobiote rats have definitively shown that the presence of intestinal bacteria is essential for the metabolism of this compound. nih.govwakan-iyaku.gr.jp In germ-free rats, the parent compound remained largely unchanged, while in conventional and gnotobiote rats colonized with Eubacterium sp. A-44, this compound was hydrolyzed to prosaikogenin A and saikogenin A. nih.govwakan-iyaku.gr.jp This highlights the dependence of this compound biotransformation on microbial enzymatic activity, particularly the hydrolytic enzymes produced by certain gut bacteria like Eubacterium sp. A-44. wakan-iyaku.gr.jpnih.govresearchgate.net

Stability and Degradation Pathways of this compound under Experimental Conditions (e.g., Acid Hydrolysis)

This compound can be formed as a degradation product of other saikosaponins, such as saikosaponin A, under specific conditions, including acid hydrolysis. nih.govmdpi.comresearchgate.netpreprints.org Saikosaponin A is reported to easily degrade into this compound and saikosaponin G under acidic conditions. nih.govmdpi.comresearchgate.netpreprints.org The stability of saponins (B1172615), including this compound, can be affected by pH, with increased acidity potentially leading to hydrolysis of glycosidic bonds and conversion to sapogenins. mdpi.com This suggests that this compound itself may also be susceptible to degradation, particularly hydrolysis, under certain experimental or physiological conditions, although specific degradation pathways for isolated this compound under acid hydrolysis were not as extensively detailed as its formation from saikosaponin A in the provided results.

Disposition and Excretion Profiles in Animal Models

Following oral administration and biotransformation by intestinal microbiota, the metabolites of this compound, such as prosaikogenin A and saikogenin A, are detected in the systemic circulation of rats. nih.gov This indicates that these metabolites are absorbed from the gastrointestinal tract. nih.govmdpi.com The appearance of these metabolites in plasma is dependent on the hydrolyzing activity of intestinal bacteria. nih.gov Significant amounts of these metabolites have also been detected in the cecal contents and cumulative feces of conventional and gnotobiote rats, but not in germ-free rats. nih.gov This suggests that while the metabolites are absorbed, a portion is also excreted in the feces. Studies on the disposition and excretion of related saikosaponins, like saikosaponin A, in rats have shown both renal and biliary excretion routes for the parent compound and its metabolites. shimadzu.com.cnresearchgate.net While specific detailed excretion profiles solely for this compound were not extensively provided, the detection of its metabolites in feces suggests fecal excretion as a significant route, linked to the microbial biotransformation in the gut. nih.gov

Advanced in Vitro and Preclinical Model Systems for Saikosaponin B1 Research

Application of Preclinical Animal Models for Disease Pathophysiology Studies

Medulloblastoma Allografts

Medulloblastoma (MB) is a type of childhood brain tumor often associated with aberrant activation of the Hedgehog (Hh) signaling pathway. Studies have investigated the effects of saikosaponin B1 in MB allograft mouse models. This compound has been shown to significantly inhibit tumor growth in MB allograft mice. medchemexpress.comresearchgate.netnih.govcenmed.com This inhibitory effect is linked to the suppression of the Hedgehog signaling pathway, specifically by targeting Smoothened (SMO). researchgate.netcenmed.com In these models, this compound treatment led to a reduction in Gli1 mRNA levels in tumor tissues. medchemexpress.com In vitro studies using Hh-responsive cell lines, such as Shh Light II cells, have further supported these findings, demonstrating that this compound inhibits GLI-luciferase activity and the expression of Hh target genes like Gli1 and Ptch1. researchgate.net

Chemically-Induced Organ Fibrosis Models

Chemically-induced organ fibrosis models are widely used to study the mechanisms of fibrogenesis and evaluate potential anti-fibrotic agents. Carbon tetrachloride (CCl4) is a common agent used to induce liver fibrosis in rodents, mimicking aspects of human liver disease.

This compound has been evaluated in CCl4-induced liver fibrotic mouse models. medchemexpress.com Studies have shown that this compound can attenuate the histopathological characteristics of liver fibrosis induced by CCl4. medchemexpress.com This includes a considerable effect on fibrosis alleviation. medchemexpress.com The mechanism involves the inhibition of hepatic stellate cell (HSC) activation, a key event in liver fibrosis. researchgate.net this compound has been found to directly bind with Signal Transducer and Activator of Transcription 3 (STAT3) and inhibit its transcriptional activity. researchgate.netresearcher.life This interaction disrupts the binding between STAT3 and Gli1, promoting the degradation of Gli1 protein and subsequently inhibiting Gli1 transcriptional activity. researchgate.net The anti-fibrotic effect of this compound appears to be dependent on STAT3, as its effect is abrogated in STAT3 knockout mice. medchemexpress.com Beyond CCl4 models, this compound has also shown efficacy in thioacetamide (B46855) (TAA)-induced liver fibrosis models, ameliorating morphological changes and reducing collagen deposition. medchemexpress.com

Acute Inflammation Models

Acute inflammation models are utilized to investigate the mechanisms underlying inflammatory responses and assess the anti-inflammatory potential of compounds. Lipopolysaccharide (LPS)-induced models are frequently used to induce acute inflammatory conditions, such as acute lung injury.

This compound has demonstrated protective effects in LPS-induced acute lung injury (ALI) mouse models. medchemexpress.commdpi.comnih.govnih.gov In these models, this compound treatment inhibited pulmonary edema and relieved histological damage in the lungs. medchemexpress.commdpi.comnih.govnih.gov this compound reduced the levels of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in both serum and lung tissues in a dose-dependent manner. medchemexpress.commdpi.comnih.govnih.gov The anti-inflammatory effects are associated with the inhibition of NF-κB/TLR4-related proteins. medchemexpress.commdpi.comnih.govnih.gov

Integration of Omics Technologies in this compound Research

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by this compound, offering deeper insights into its mechanisms of action and facilitating biomarker discovery.

Transcriptomics for Gene Expression Profiling

Transcriptomics allows for the global analysis of gene expression levels, providing insights into the biological pathways affected by a compound. Studies involving this compound have utilized transcriptomics to profile gene expression changes in various model systems. For instance, RNA sequencing has been employed in CCl4-induced liver fibrosis models treated with this compound to identify differentially expressed genes and enriched pathways. researchgate.net Transcriptomic analysis in Bupleurum species has also explored the correlation between this compound content and the expression of genes involved in terpenoid biosynthesis, such as CYP450, UGT, and β-AS genes. researchgate.netresearchgate.net

Proteomics and Metabolomics for Comprehensive Biomarker Discovery

Proteomics focuses on the large-scale study of proteins, while metabolomics examines the complete set of metabolites in a biological sample. Integrating these technologies can lead to the discovery of biomarkers and a better understanding of the molecular targets of this compound. Proteomic techniques have been instrumental in identifying target proteins of this compound, such as its direct binding to STAT3 in hepatic stellate cells. researchgate.netresearcher.life Metabolomics has been used to analyze the metabolic profiles of Bupleurum species, revealing the presence and relative abundance of this compound and other saikosaponins, and how these levels might be influenced by factors like species and cultivation. researchgate.netfrontiersin.orgthieme-connect.de Targeted metabolomics has also been applied to study the accumulation of this compound in response to external stimuli in Bupleurum. frontiersin.org

Network Pharmacology and Bioinformatics for Multi-Target and Pathway Analysis

Network pharmacology and bioinformatics approaches integrate data from various sources to construct networks of drug-target interactions and affected pathways. These methods are valuable for understanding the multi-targeted nature of natural compounds like this compound. Network pharmacology analysis has been used in studies involving saikosaponins to predict potential targets and pathways involved in their therapeutic effects, such as in breast cancer and antioxidant activity. rsc.orgmdpi.com While specific detailed network pharmacology studies focusing solely on this compound were not extensively highlighted in the search results, the application of these methods to other saikosaponins suggests their potential utility in elucidating the complex interactions of this compound within biological systems and identifying its involvement in multiple signaling pathways. mdpi.combvsalud.orgresearchgate.net

Development of Nanosystem-Based Delivery Approaches for Enhanced Cellular Efficacy

Nanosystem-based delivery approaches have emerged as a promising strategy to enhance the cellular efficacy and targeted delivery of therapeutic compounds like this compound. These systems can improve solubility, protect the compound from degradation, prolong circulation time, and facilitate cellular uptake.

One notable nanosystem developed for this compound delivery is based on Manganese dioxide (MnO2) coated poly(lactic-co-glycolic acid) (PLGA) nanoparticles (MnO2@PLGA/Ssb1 NPs), particularly investigated for liver fibrosis therapy. This multifunctional nanosystem aims to address key pathological factors in liver fibrosis, such as hypoxia and oxidative stress, while delivering SSb1. The PLGA core encapsulates the hydrophobic SSb1, and the MnO2 shell provides catalytic activity. nih.gov In this system, MnO2 catalyzes the conversion of accumulated hydrogen peroxide (H2O2) into oxygen, thereby ameliorating the hypoxic and oxidative stress environment that contributes to the activation of hepatic stellate cells (HSCs) and fibrogenesis. This amelioration synergistically enhances the antifibrotic effect of the released SSb1. nih.govresearchgate.netresearchgate.net

Preclinical studies utilizing this MnO2@PLGA/Ssb1 nanosystem have shown enhanced therapeutic effects in both in vitro and in vivo models of liver fibrosis compared to treatment with SSb1 alone. nih.govencyclopedia.pub In vitro experiments demonstrated that while SSb1 alone could inhibit alpha-smooth muscle actin (α-SMA) expression in HSC-T6 cells (a marker of HSC activation), the MnO2@PLGA/Ssb1 nanosystem exhibited more efficient therapeutic effects. nih.gov In vivo studies in Balb/c mice models of liver fibrosis also indicated that MnO2@PLGA/Ssb1 exhibited a more potent therapeutic effect compared to SSb1 alone. nih.govencyclopedia.pub The nanosystem demonstrated significant accumulation in the fibrotic liver following intravenous injection. nih.gov

The encapsulation efficiency of SSb1 within these nanoparticles is a critical parameter for effective delivery. Studies have reported the encapsulation efficiency of SSb1 in PLGA/Ssb1 and MnO2@PLGA/Ssb1 NPs. nih.gov

| Nanoparticle Type | Encapsulation Efficiency (%) |

| PLGA/Ssb1 NPs | 65 |

| MnO2@PLGA/Ssb1 NPs | 52.5 |

Data based on reported findings on this compound encapsulation in polymeric nanoparticles. nih.gov

Beyond PLGA-based systems, other nanosystem platforms are being explored for the delivery of saikosaponins, including polymeric micelles and liposomes. encyclopedia.pubnih.govresearchgate.netsemanticscholar.org Polymeric micelles have been evaluated for their cellular uptake, particularly in the context of overcoming biological barriers like the collagen accumulation in fibrotic liver tissue. encyclopedia.pub Liposomes, being biocompatible lipid vesicles, offer advantages such as ease of manufacture and the ability to encapsulate both hydrophilic and hydrophobic molecules, making them suitable candidates for saikosaponin delivery. nih.govsemanticscholar.org While specific detailed findings on SSb1 delivery using all these diverse nanosystems were not extensively detailed in the provided context, the exploration of such platforms underscores the broader effort to leverage nanotechnology for improving the cellular delivery and efficacy of this compound in various preclinical settings.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Saikosaponin B1 in plant extracts?

- Methodology : Use a ZORBAX SB-C18 column (250 × 4.6 mm, 5 µm) with a gradient mobile phase of acetonitrile (A) and 0.01% phosphoric acid (B) (30–60% A over 30 min). Detection at 210 nm ensures sensitivity for this compound, which exhibits linearity in 6.0–60.0 µg/mL (r ≥ 0.9992) . For improved separation of structurally similar saikosaponins, alternative columns (e.g., CAPCELL PAK C18AG120) with mobile phases incorporating methanol (e.g., H₂O/CH₃CN/CH₃OH = 45/40/15) are recommended . Validate precision (RSD < 2.0%) and recovery rates (~95–99%) using spiked samples .

Q. What molecular mechanisms underlie this compound’s anticancer activity?

- Mechanistic Insight : this compound inhibits the Hedgehog pathway by directly targeting Smoothened (SMO), a key transmembrane protein. This suppresses downstream Gli1 signaling, reducing tumor growth in medulloblastoma (MB) models . Validate pathway inhibition via qPCR for Gli1 and immunohistochemical staining for SMO in xenograft tissues. Dose-dependent cytotoxicity assays (e.g., IC₅₀ in DAOY MB cells) further confirm efficacy .

Q. How do soil factors and plant genetics influence this compound content in Bupleurum chinense?

- Natural Variability : Soil pH, organic matter, and micronutrients (e.g., Fe, Cu) correlate with this compound content. For example, Henan Province samples showed 5× higher saikosaponin levels than national standards . Gene expression analysis (qPCR) identifies EF-1α as a stable reference gene for studying biosynthetic enzymes (e.g., β-amyrin synthase) in roots . Cluster analysis of 29 habitats categorizes plants into high-, medium-, and low-saponin chemotypes .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy against medulloblastoma?

- Experimental Design :

- Model : Use orthotopic or subcutaneous MB xenografts (e.g., DAOY cells in nude mice) .

- Dosage : Test 10–20 mg/kg/day (oral or intraperitoneal), referencing pharmacokinetic studies for bioavailability.

- Endpoints : Tumor volume (caliper measurements), survival analysis, and Hedgehog pathway biomarkers (SMO, Gli1 via Western blot).

- Controls : Include cyclopamine (SMO inhibitor) and vehicle groups. Monitor toxicity via body weight and organ histopathology .

Q. What strategies resolve discrepancies in this compound content data across studies?

- Data Contradiction Analysis :

- Source Variability : Compare chemotypes using HPLC and cluster analysis, as soil nutrients (e.g., alkaline nitrogen) and geography significantly alter content .

- Processing Effects : Vinegar processing increases this compound in Bupleurum decoctions (e.g., from 7.5 mg/g to >9 mg/g) . Standardize extraction protocols (e.g., 30-min ultrasound with 5% ammonia) to minimize variability .

Q. What structural features differentiate this compound from other saikosaponins, and how do these affect bioactivity?

- Structure-Activity Relationship :

- Core Structure : this compound (C42H68O13) has a triterpenoid backbone with hydroxyl groups at C-3, C-16, and C-23, distinguishing it from Saikosaponin D (C42H68O13, hydroxyl at C-23) .

- Functional Groups : The C-16 hydroxyl in B1 enhances SMO binding compared to Saikosaponin A (C-23 acetylated), as shown in molecular docking studies . Comparative assays (e.g., cytotoxicity, Hedgehog reporter luciferase) validate selectivity .

Q. How does vinegar processing impact this compound levels in Bupleurum preparations?